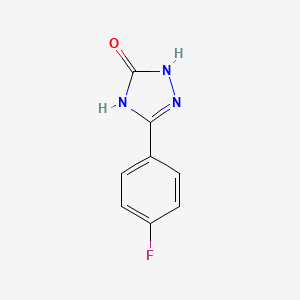
3-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Cat. No. B8745482
M. Wt: 179.15 g/mol
InChI Key: UIDXXXSBDNXZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09193719B2
Procedure details


4-Fluorobenzoyl chloride (2.50 g, 15.77 mmol) was added to a solution of semicarbazide hydrochloride (2.00 g, 17.93 mmol) and sodium bicarbonate (2.50 g, 29.8 mmol) in water (25 mL) and the mixture was stirred at RT for 2 h. The solids were collected by filtration, and washed and dried under suction to obtain a white solid. MS (ESI) m/z: 198.1 (M+H+). The solid was suspended in water (25 mL), treated with sodium hydroxide (1.50 g, 37.5 mmol) and heated at 100° C. for 5 hours. The reaction mixture was cooled in ice bath, acidified with conc. HCl and stirred for 20 min. The solids were collected by filtration. The white solid was stirred in acetonitrile filtered, washed and dried to provide 3-(4-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (1.1 g, 38.9% yield) as white solid. 1H NMR (400 MHz, DMSO-d6): δ 12.03 (s, 1H), 11.65 (s, 1H), 7.81 (m, 2H), 7.31 (m, 2H); MS (ESI) m/z: 180.1 (M+H+).







Yield
38.9%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.Cl.[NH2:12][NH:13][C:14]([NH2:16])=[O:15].C(=O)(O)[O-].[Na+].[OH-].[Na+].Cl>O>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[NH:16][C:14](=[O:15])[NH:13][N:12]=2)=[CH:4][CH:3]=1 |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NNC(=O)N
|
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at RT for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a white solid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 100° C. for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled in ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 20 min
|
|
Duration
|
20 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The white solid was stirred in acetonitrile
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NNC(N1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 38.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
